3-(1-(Methoxymethyl)-1h-pyrazol-4-yl)aniline

Catalog No.
S15941140
CAS No.
M.F
C11H13N3O
M. Wt
203.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1-(Methoxymethyl)-1h-pyrazol-4-yl)aniline

Product Name

3-(1-(Methoxymethyl)-1h-pyrazol-4-yl)aniline

IUPAC Name

3-[1-(methoxymethyl)pyrazol-4-yl]aniline

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

InChI

InChI=1S/C11H13N3O/c1-15-8-14-7-10(6-13-14)9-3-2-4-11(12)5-9/h2-7H,8,12H2,1H3

InChI Key

NZLFMNZYHWYYGL-UHFFFAOYSA-N

Canonical SMILES

COCN1C=C(C=N1)C2=CC(=CC=C2)N

3-(1-(Methoxymethyl)-1H-pyrazol-4-yl)aniline is an organic compound characterized by its unique structure that includes a methoxymethyl group and an aniline moiety. Its molecular formula is C11H13N3OC_{11}H_{13}N_{3}O with a molecular weight of 203.24 g/mol. The compound is recognized for its potential in various chemical and biological applications due to the presence of the pyrazole ring, which is known for its diverse biological activities and utility in medicinal chemistry .

  • Oxidation: This compound can be oxidized to form quinone derivatives using agents like manganese dioxide or peroxymonosulfuric acid.
  • Reduction: Reduction reactions can convert nitro groups to amines, commonly using zinc or iron with hydrochloric acid as reducing agents.
  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring, facilitated by reagents such as sodium amide in ammonia .

The major products from these reactions depend on the specific reagents and conditions employed.

The biological activities of 3-(1-(Methoxymethyl)-1H-pyrazol-4-yl)aniline are notable, particularly its anti-inflammatory and antimicrobial properties. Research indicates that compounds with pyrazole scaffolds exhibit a wide range of pharmacological effects, including anti-inflammatory, analgesic, and antimicrobial activities. The mechanism of action may involve the inhibition of enzymes and signaling pathways associated with inflammation .

The synthesis of 3-(1-(Methoxymethyl)-1H-pyrazol-4-yl)aniline typically involves several steps:

  • Formation of the Pyrazole Ring: This can be achieved through the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
  • Introduction of the Methoxymethyl Group: This is usually done via methylation reactions using methanol under mild conditions.
  • Aniline Moiety Integration: The final step involves incorporating the aniline group into the structure .

Industrial production may utilize batch or continuous flow processes to optimize yield and purity while minimizing waste.

3-(1-(Methoxymethyl)-1H-pyrazol-4-yl)aniline has several applications across various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex organic molecules with potential therapeutic effects.
  • Material Science: The compound is explored for developing new materials, including polymers and dyes.
  • Biological Research: Its properties are studied for potential use in pharmaceuticals targeting inflammation and microbial infections .

Studies on 3-(1-(Methoxymethyl)-1H-pyrazol-4-yl)aniline's interactions with biological targets are ongoing. Preliminary findings suggest that it may interact with specific enzymes involved in inflammatory responses, indicating its potential as a therapeutic agent. Further research is necessary to elucidate its complete mechanism of action and efficacy in biological systems .

Several compounds share structural similarities with 3-(1-(Methoxymethyl)-1H-pyrazol-4-yl)aniline. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
3-Methoxy-5-(1H-pyrazol-1-yl)anilineContains a methoxy group and a pyrazole ringKnown for versatile applications in organic synthesis
4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)anilineFeatures multiple pyrazole groupsExplored for C–F activation strategies in synthesis
3-(1H-pyrazol-1-ylmethyl)anilineSimple pyrazole attachment to an aniline ringStudied for its distinct biological activities

Uniqueness of 3-(1-(Methoxymethyl)-1H-pyrazol-4-yl)aniline

What sets 3-(1-(Methoxymethyl)-1H-pyrazol-4-yl)aniline apart from these similar compounds is its specific combination of the methoxymethyl group with the pyrazole and aniline functionalities, which may enhance its biological activity and chemical reactivity compared to others. This unique structure potentially allows it to interact with different biological targets, making it a valuable candidate for further pharmaceutical development .

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

203.105862047 g/mol

Monoisotopic Mass

203.105862047 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

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